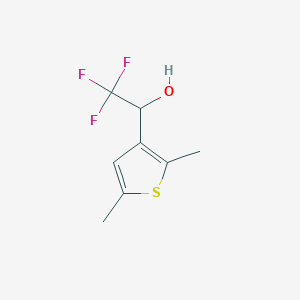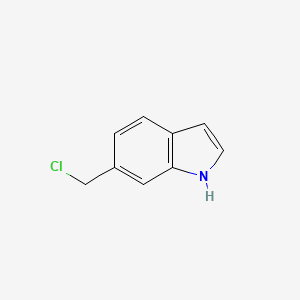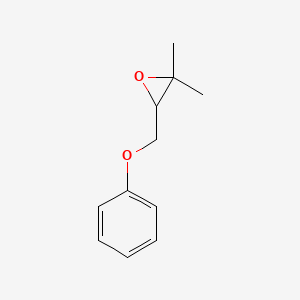![molecular formula C4H9Cl2N3OS B13556767 [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminomethyl derivatives with thiadiazole precursors in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has demonstrated promising activity against certain diseases, including antimicrobial and anticancer properties.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as conductivity and stability. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are structurally similar to thiadiazoles but contain a sulfur atom in place of one of the nitrogen atoms.
Imidazoles: Imidazoles are another class of heterocyclic compounds with two nitrogen atoms in a five-membered ring.
Uniqueness
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is unique due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H9Cl2N3OS |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C4H7N3OS.2ClH/c5-1-3-6-7-4(2-8)9-3;;/h8H,1-2,5H2;2*1H |
InChI Key |
YPULSHCTELQXJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
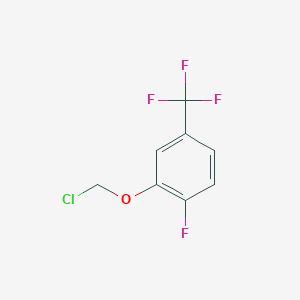
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)



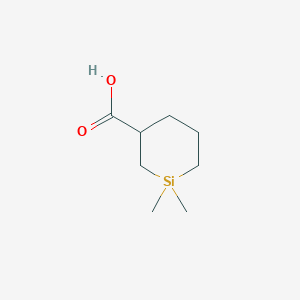
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
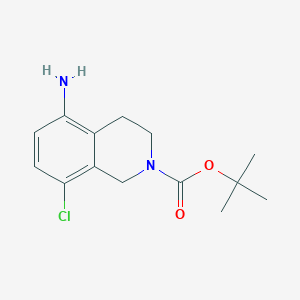
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
